molecular formula C16H19N3 B14074352 ({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile CAS No. 101365-91-7

({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile

Cat. No.: B14074352
CAS No.: 101365-91-7
M. Wt: 253.34 g/mol
InChI Key: MDIIUDREFLEXPY-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique chemical properties make it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- involves several steps. One common method includes the reaction of 4-(butylethylamino)benzaldehyde with malononitrile under basic conditions. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

101365-91-7

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

2-[[4-[butyl(ethyl)amino]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C16H19N3/c1-3-5-10-19(4-2)16-8-6-14(7-9-16)11-15(12-17)13-18/h6-9,11H,3-5,10H2,1-2H3

InChI Key

MDIIUDREFLEXPY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC=C(C=C1)C=C(C#N)C#N

Origin of Product

United States

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